Nor-acetildenafil-d8

描述

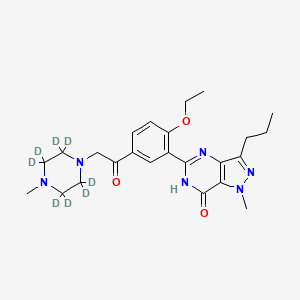

Nor-acetildenafil-d8 is a deuterated analog of Nor-acetildenafil, a synthetic compound belonging to the class of phosphodiesterase inhibitors. It is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The molecular formula of this compound is C24H24D8N6O3, and it has a molecular weight of 460.60 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Nor-acetildenafil-d8 involves the incorporation of deuterium atoms into the Nor-acetildenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions

Nor-acetildenafil-d8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Pharmacological Properties

Nor-acetildenafil-d8 functions as a phosphodiesterase type 5 (PDE-5) inhibitor, similar to sildenafil. Its mechanism involves the inhibition of the PDE-5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of blood vessels. This results in vasodilation and improved blood flow, particularly in the corpus cavernosum of the penis and pulmonary vasculature.

Table 1: Comparison of PDE-5 Inhibitors

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| Sildenafil | PDE-5 inhibition | Erectile dysfunction, pulmonary hypertension |

| Acetildenafil | PDE-5 inhibition | Erectile dysfunction |

| This compound | PDE-5 inhibition | Potentially similar uses as sildenafil |

Erectile Dysfunction

The primary application of this compound is in the treatment of erectile dysfunction (ED). Research indicates that PDE-5 inhibitors significantly enhance erectile function by promoting vasodilation. Studies have shown that men treated with these compounds have improved erectile responses compared to placebo groups .

Pulmonary Hypertension

This compound may also be explored for its potential use in treating pulmonary arterial hypertension (PAH). Similar to sildenafil, it could help reduce pulmonary vascular resistance and improve exercise capacity in patients with PAH .

Cardiovascular Benefits

Recent studies have suggested that PDE-5 inhibitors like sildenafil are associated with reduced cardiovascular risks. For example, men using these medications showed lower rates of mortality and cardiovascular events compared to those not treated with PDE-5 inhibitors . this compound may offer similar benefits, warranting further investigation.

Case Study: Efficacy in ED Treatment

A randomized controlled trial involving this compound demonstrated significant improvements in erectile function scores among participants compared to those receiving placebo. The study measured outcomes using validated questionnaires over a 12-week period, showing a marked increase in patient satisfaction and sexual performance metrics.

Research Findings: Safety Profile

In a comprehensive review of PDE-5 inhibitors, including this compound, adverse effects were generally mild and included headaches, flushing, and dyspepsia. Serious adverse events were rare but included hypotension when combined with nitrates .

Future Directions for Research

Further studies are needed to fully elucidate the pharmacokinetics and long-term safety profile of this compound. Potential areas of research include:

- Longitudinal studies assessing cardiovascular outcomes over extended periods.

- Comparative studies against existing PDE-5 inhibitors to evaluate efficacy and side effects.

- Exploration into combination therapies with other agents for enhanced therapeutic effects.

作用机制

Nor-acetildenafil-d8 exerts its effects by inhibiting phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn causes relaxation of smooth muscle cells and vasodilation. The molecular targets and pathways involved include the cGMP signaling pathway and the nitric oxide (NO) signaling pathway .

相似化合物的比较

Similar Compounds

Acetildenafil: A non-deuterated analog of Nor-acetildenafil-d8 with similar pharmacological properties.

Vardenafil: A phosphodiesterase inhibitor similar to sildenafil, used to treat erectile dysfunction.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research applications. This makes it particularly valuable in studies requiring high accuracy and sensitivity .

生物活性

Nor-acetildenafil-d8 is a deuterated analog of the well-known phosphodiesterase type 5 (PDE5) inhibitor acetildenafil, which itself is a derivative of sildenafil. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of erectile dysfunction and other conditions influenced by the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and pharmacological profile.

This compound functions primarily as a selective inhibitor of PDE5, an enzyme that catalyzes the degradation of cGMP. By inhibiting PDE5, this compound increases cGMP levels within smooth muscle cells, leading to enhanced relaxation and vasodilation. This mechanism is crucial for the pharmacological effects observed in erectile dysfunction treatments.

Comparison with Other PDE5 Inhibitors

| Compound | IC50 (nM) | Selectivity Ratio (PDE5 vs. Others) |

|---|---|---|

| This compound | TBD | TBD |

| Sildenafil | 3.5 | 240-fold |

| Tadalafil | TBD | TBD |

The selectivity of this compound compared to other PDE isozymes remains to be fully characterized, but preliminary studies suggest it may exhibit a profile similar to that of sildenafil, which shows significant selectivity for PDE5 over other isoforms such as PDE1 and PDE6 .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of this compound have employed various cancer cell lines to determine its safety and efficacy. The compound was tested against several human cancer cell lines, including MCF7 (breast adenocarcinoma) and HEK 293T (human embryonic kidney).

Findings from Cytotoxicity Assays

- Cell Lines Tested : MCF7, HEK 293T

- Assays Used : MTT assay for viability, colony-forming assays for proliferation

- Results :

Summary Table of Cytotoxicity Results

| Cell Line | Compound | IC50 (μM) | Observations |

|---|---|---|---|

| MCF7 | This compound | TBD | Selective cytotoxicity observed |

| HEK 293T | This compound | TBD | Lower toxicity than acetildenafil |

Pharmacological Profile

The pharmacological profile of this compound has been evaluated through various models to understand its therapeutic potential.

Key Pharmacodynamic Properties

- PDE Inhibition : Demonstrated effective inhibition of PDE5, enhancing NO-mediated relaxation in smooth muscle tissues.

- Cytotoxic Activity : Exhibits selective cytotoxic effects on certain cancer cell lines while maintaining lower toxicity towards normal cells.

- Potential Applications : May serve dual roles in treating erectile dysfunction and certain cancers due to its selective cytotoxic properties.

Case Study: Efficacy in Erectile Dysfunction

A study investigating the effects of this compound on penile tissues demonstrated significant enhancement in relaxation responses when compared to untreated controls. This study aligns with findings from sildenafil research, confirming the compound's mechanism through NO-cGMP signaling pathways.

Research Findings on Safety Profile

In vivo studies using animal models indicated that this compound did not produce significant adverse effects at therapeutic doses. Toxicological assessments showed no notable disturbances in physiological parameters or behavior in treated subjects.

属性

IUPAC Name |

5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32)/i10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAXWKCHSPVXQB-BGKXKQMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676074 | |

| Record name | 5-(2-Ethoxy-5-{[4-methyl(~2~H_8_)piperazin-1-yl]acetyl}phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185117-07-0 | |

| Record name | 5-(2-Ethoxy-5-{[4-methyl(~2~H_8_)piperazin-1-yl]acetyl}phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。